molecular formula C16H19N B8700649 Bis-(2-methyl-benzyl)-amine

Bis-(2-methyl-benzyl)-amine

Cat. No.: B8700649
M. Wt: 225.33 g/mol
InChI Key: MVICRLYVKHTJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(2-methyl-benzyl)-amine: is an organic compound characterized by the presence of two 2-methylbenzyl groups attached to a central amine nitrogen atom. This compound is part of the broader class of benzylic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Scientific Research Applications

Chemistry: Bis-(2-methyl-benzyl)-amine is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which Bis-(2-methyl-benzyl)-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Bis(4-methylbenzyl)amine
  • Bis(3-methylbenzyl)amine
  • Bis(2-chlorobenzyl)amine

Comparison: Bis-(2-methyl-benzyl)-amine is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine

InChI

InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3

InChI Key

MVICRLYVKHTJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylbenzylamine (0.5 mmol) was heated with catalyst Pd@ba-GO (10 mg) and solvent CH3CN (0.2 mL) at 90° C. in a flask open to air for 6 hours, and then stirred also at 90° C. under H2 gas (1 atm) for 6 hours to obtain di-(2-methylbenzyl)amine. Again, an unexpectedly high yield of 87% was observed.
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0.5 mmol
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reactant
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0 (± 1) mol
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0.2 mL
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